

## "in situ polymerization of glycolic acid"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Glycolic Acid |           |
| Cat. No.:            | B1673462      | Get Quote |

## Introduction to In Situ Forming Systems

In the field of drug delivery and tissue engineering, "in situ forming" refers to a transformative technology where a liquid formulation is administered to the body and subsequently solidifies into a gel or solid implant. This process is most commonly achieved through a mechanism called phase inversion.

Mechanism of Action: Phase Inversion

The most common approach for PLGA-based in situ forming implants involves dissolving the biodegradable polymer in a biocompatible, water-miscible organic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)).[1] When this liquid formulation is injected into an aqueous environment like subcutaneous tissue, a solvent exchange process occurs. The organic solvent diffuses out into the surrounding bodily fluids, and water diffuses into the formulation. This phase inversion causes the water-insoluble PLGA polymer to precipitate and solidify, entrapping the active pharmaceutical ingredient (API) within its matrix.[2][3] This solid depot then releases the drug over a prolonged period through diffusion and polymer degradation.[4]

#### Key Advantages:

- Minimally Invasive: Simple injection is less invasive than surgical implantation of pre-formed devices.[2]
- Localized Delivery: Concentrates the therapeutic agent at the site of action, reducing systemic side effects.



- Controlled, Sustained Release: The polymer matrix is designed to release drugs over extended periods, from weeks to months, improving patient compliance.
- Versatility: The system's properties can be tuned by altering the polymer characteristics, solvent, and additives.

## **Applications in Research and Drug Development**

PLGA-based in situ forming systems are a cornerstone of advanced drug delivery and have been successfully commercialized in FDA-approved products like Atridox® and Eligard®. Their applications span numerous therapeutic areas.

- Oncology: Localized, sustained delivery of chemotherapy agents to tumors.
- Infectious Disease: Site-specific delivery of antibiotics.
- Pain Management: Long-acting local anesthetics and analgesics.
- Tissue Engineering: As injectable scaffolds that can fill complex tissue defects and support
  cell growth and tissue regeneration. The formation of a microporous architecture is crucial for
  cell adhesion, migration, and proliferation.

## **Quantitative Data Summary**

The performance of an in situ forming implant is highly dependent on the physicochemical properties of the polymer and the formulation components. The following tables summarize key quantitative parameters and their effects.

## Table 1: Influence of PLGA Properties on Implant Characteristics



| Parameter                        | Variation                                  | Effect on<br>Degradation &<br>Release                                                          | Rationale                                                                                                                                                 | Citation(s) |
|----------------------------------|--------------------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Lactide:Glycolide<br>(L:G) Ratio | 50:50                                      | Fastest<br>degradation and<br>drug release.                                                    | Glycolic acid is more hydrophilic than lactic acid, leading to faster water uptake and hydrolysis. The 50:50 ratio is the most amorphous and hydrophilic. |             |
| 75:25, 85:15                     | Slower<br>degradation and<br>drug release. | Higher lactic acid content increases hydrophobicity, slowing water penetration and hydrolysis. |                                                                                                                                                           | _           |
| Molecular Weight<br>(MW)         | Low MW (e.g., 5-<br>15 kDa)                | Faster<br>degradation and<br>release.                                                          | Shorter polymer chains are cleared more rapidly. Lower MW polymers also have a lower glass transition temperature (Tg).                                   |             |
| High MW (e.g.,<br>>20 kDa)       | Slower<br>degradation and<br>release.      | Longer polymer chains result in a more robust matrix that degrades more slowly.                |                                                                                                                                                           |             |



**Table 2: Typical Reaction Parameters for PLGA Synthesis (Bulk Ring-Opening Polymerization)** 



| Parameter                            | Typical Range <i>l</i><br>Value             | Purpose / Effect                                                                                                                                | Citation(s) |
|--------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Reaction Temperature                 | 130 - 205 °C                                | Controls reaction rate. Higher temperatures reduce reaction time but can cause polymer discoloration and degradation.                           |             |
| Reaction Time                        | 2 - 25 hours                                | Determines monomer conversion and final molecular weight. Prolonged times at high temperatures can lead to depolymerization.                    |             |
| Catalyst                             | Stannous Octoate<br>(Sn(Oct) <sub>2</sub> ) | Initiates the ring-<br>opening<br>polymerization.                                                                                               |             |
| Monomer:Catalyst<br>Ratio ([M]:[C])  | 6,500:1 to 50,000:1                         | Affects polymerization rate and polymer color. Lower catalyst concentrations require longer times/higher temperatures but reduce discoloration. |             |
| Initiator                            | 1-Dodecanol, Lauryl<br>Alcohol              | Controls the molecular weight of the resulting polymer.                                                                                         |             |
| Monomer:Initiator<br>Ratio ([M]:[I]) | 30:1 to 30,000:1                            | Inversely related to<br>the final molecular<br>weight; a higher ratio<br>leads to a higher<br>molecular weight<br>polymer.                      |             |



## **Experimental Protocols**

# Protocol 1: Synthesis of PLGA (75:25) via Ring-Opening Polymerization (ROP)

This protocol describes a representative lab-scale synthesis of PLGA with a 75:25 lactide-to-glycolide ratio via bulk ROP.

#### Materials:

- D,L-Lactide
- Glycolide
- Stannous Octoate (Sn(Oct)<sub>2</sub>)
- 1-Dodecanol (Initiator)
- Toluene (for catalyst/initiator solution)
- Chloroform or Dichloromethane (DCM) (for polymer dissolution)
- Methanol (for polymer precipitation)
- Glass polymerization reactor with mechanical stirrer and nitrogen inlet

#### Procedure:

- Drying: Thoroughly dry the glass reactor under vacuum at an elevated temperature to remove all moisture, which can interfere with the polymerization. Dry the lactide and glycolide monomers under vacuum for several hours before use.
- Monomer Loading: Under a nitrogen atmosphere, add the desired amounts of D,L-Lactide and Glycolide to the reactor to achieve a 75:25 molar ratio.
- Initiator & Catalyst Preparation: Prepare a stock solution of Sn(Oct)<sub>2</sub> and 1-dodecanol in dry toluene. The amount of initiator will determine the target molecular weight.



#### • Polymerization:

- Heat the reactor containing the monomers to the desired reaction temperature (e.g., 140-150 °C) using an oil bath to melt the monomers.
- Once the monomers are molten and homogenous, add the calculated volume of the catalyst/initiator solution via syringe.
- Continue stirring under a slow nitrogen stream for the specified reaction time (e.g., 2-6 hours). The viscosity of the mixture will increase significantly as polymerization proceeds.

#### Purification:

- After the reaction is complete, cool the reactor to room temperature. The resulting polymer will be a solid mass.
- Dissolve the crude polymer in chloroform or DCM.
- Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer. This step removes unreacted monomers and low molecular weight oligomers.
- Collect the purified polymer precipitate by filtration.
- Drying: Dry the purified PLGA polymer under vacuum at a temperature below its glass transition temperature (e.g., 40-45 °C) until a constant weight is achieved.
- Characterization: Characterize the final polymer for its molecular weight (via Gel Permeation Chromatography GPC), composition (via ¹H NMR), and thermal properties (via Differential Scanning Calorimetry DSC).

# Protocol 2: Preparation and Evaluation of a PLGA-Based In Situ Forming Implant (ISFI)

This protocol details the formulation of an injectable ISFI using the synthesized PLGA.

Materials:



- Synthesized and dried PLGA polymer
- N-methyl-2-pyrrolidone (NMP), medical grade
- Model drug (e.g., Leuprolide Acetate, Risperidone)
- Phosphate-buffered saline (PBS), pH 7.4
- Syringes and needles
- Vials for formulation and release studies

#### Procedure:

- Formulation Preparation:
  - In a sterile vial, dissolve the PLGA polymer in NMP to the desired concentration (e.g., 20-40% w/w). This may require gentle heating and vortexing to achieve a clear, homogenous solution.
  - Once the polymer is fully dissolved, add the active pharmaceutical ingredient (API) and mix until it is either fully dissolved or uniformly suspended.
- In Vitro Implant Formation and Release Study:
  - Draw the liquid formulation into a syringe.
  - Prepare release vials containing a known volume of PBS (pH 7.4) maintained at 37 °C in a shaking water bath or incubator.
  - Inject a precise amount of the formulation into the PBS. Upon contact with the aqueous medium, the formulation will precipitate to form a solid or semi-solid implant.
  - At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), withdraw aliquots of the PBS medium for analysis.
  - Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.



#### • Drug Quantification:

- Analyze the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the released drug.
- Calculate the cumulative percentage of drug released over time to generate a release profile.
- Characterization (Optional):
  - Morphology: Use Scanning Electron Microscopy (SEM) to examine the surface and crosssectional morphology of the formed implant to observe its porosity and internal structure.
  - Degradation: Monitor the mass loss and molecular weight reduction of the implant over time to characterize its degradation profile.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for developing an in situ forming implant (ISFI).





Click to download full resolution via product page

Caption: Solvent exchange mechanism driving in situ implant formation.



Click to download full resolution via product page

Caption: Key factors influencing drug release from PLGA implants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scispace.com [scispace.com]
- 2. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Effect of implant formation on drug release kinetics of in situ forming implants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. ["in situ polymerization of glycolic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673462#in-situ-polymerization-of-glycolic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com